1,1,1,3,3,3-Hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol is a specialized organofluorine compound with significant applications in organic synthesis and medicinal chemistry. Its molecular formula is , and it possesses a molecular weight of approximately 388.021 g/mol. The compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties and reactivity patterns.
The compound's synthesis and properties have been documented in various scientific literature and chemical databases. Notably, it can be sourced from suppliers such as Apollo Scientific and is cataloged under the CAS Number 1358953-45-3. It is often utilized in research settings for its specific reactivity and functionalization capabilities.
1,1,1,3,3,3-Hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol falls under the category of fluorinated alcohols. Its classification as an organofluorine compound highlights its significance in fields such as pharmaceuticals, agrochemicals, and materials science.
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol typically involves several stages:
The synthesis process can be summarized in the following steps:
The molecular structure of 1,1,1,3,3,3-Hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol features a central propanol backbone substituted with multiple fluorine atoms and an iodine atom on the aromatic ring. This configuration enhances its lipophilicity while maintaining polar characteristics due to the hydroxyl group.
Key structural data includes:
The compound participates in various chemical reactions typical of alcohols and organofluorine compounds:
The reactivity profile of 1,1,1,3,3,3-Hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol allows it to serve as a versatile intermediate in synthetic organic chemistry .
In synthetic applications, this compound often acts as a solvent or reagent facilitating various transformations:
Studies indicate that using this compound in reactions can significantly increase yields due to its ability to stabilize transition states and intermediates .
The chemical properties include:
These properties make it suitable for use in various chemical reactions where solubility and reactivity are crucial.
The synthesis of 1,1,1,3,3,3-hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol relies on sequential functionalization of the hexafluoroisopropanol (HFIP) scaffold. The core HFIP moiety is typically synthesized via hydrogenation of hexafluoroacetone under catalytic conditions, yielding 1,1,1,3,3,3-hexafluoro-2-propanol with high purity [1]. Subsequent derivatization involves electrophilic aromatic substitution to introduce the 3-fluoro-4-iodophenyl group. A critical step is the Friedel-Crafts hydroxyalkylation of 1,2-difluorobenzene using HFIP as both solvent and reactant, leveraging its strong hydrogen-bond-donating ability to activate carbonyl intermediates [3] [6]. This generates 2-(3,4-difluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, which undergoes regioselective iodination at the para-position relative to the fluorine atom via electrophilic iodination (I₂/oxidant systems).
Key challenges include controlling competing side reactions due to HFIP’s acidity (pKa ≈ 9.3) [1]. Optimization employs low-temperature protocols (−20°C) and stoichiometric control to suppress polyiodination. Recent advances utilize HFIP-mediated solvent systems to enhance electrophile solubility and reaction homogeneity, achieving yields >85% for the iodination step [3].
Table 1: Synthetic Routes to Key Intermediates
Intermediate | Reaction Conditions | Yield (%) | Key Advantage |
---|---|---|---|
1,1,1,3,3,3-Hexafluoro-2-propanol | H₂/catalyst, hexafluoroacetone | 95 | High atom economy |
2-(3,4-Difluorophenyl)-HFIP | HFIP/ZnCl₂, 25°C, 12h | 78 | No external catalyst required |
2-(3-Fluoro-4-iodophenyl)-HFIP | I₂, HFIP/H₂O, −20°C, 6h | 87 | Regioselective iodination |
The hexafluoroisopropanol (HFIP) group serves as a bioisostere for conventional alcohols, conferring unique physicochemical properties. Its strong electron-withdrawing trifluoromethyl groups create a polar hydrophobic microenvironment, enhancing interactions with target proteins through dipole-dipole forces and hydrogen bonding [1] [9]. Modular modifications focus on the aryl ring, where halogen substitutions (F, I) fine-tune steric and electronic parameters. For instance, replacing the meta-fluorine with chlorine reduces rotational freedom, increasing rigidity and binding affinity to hydrophobic enzyme pockets [3].
The imidazo[1,2-a]pyridine-HFIP conjugates exemplify scaffold versatility: HFIP’s hydroxyl group engages in hydrogen bonding with biological targets, while its fluorinated carbon skeleton improves membrane permeability [3]. Similarly, substituting iodine with trimethylsilylethynyl groups augments π-stacking capabilities in DNA-interactive agents, demonstrating the pharmacophore’s adaptability [5].
Table 2: Impact of Aryl Substitutions on Bioactivity
Aryl Substituent | Hydrophobicity (LogP) | Protein Binding Affinity (ΔG, kcal/mol) | Application Relevance |
---|---|---|---|
3-F, 4-I | 3.8 | −9.2 | Kinase inhibitors |
3-Cl, 4-I | 4.1 | −10.1 | Anticancer agents |
3-CF₃, 4-I | 4.5 | −8.7 | PET imaging probes |
The six fluorine atoms in HFIP derivatives profoundly influence absorption, metabolism, and excretion. Fluorine’s high electronegativity (3.98 Pauling scale) strengthens adjacent C–O/C–C bonds, conferring resistance to oxidative metabolism by cytochrome P450 enzymes [2] [8]. This extends plasma half-life relative to non-fluorinated analogs. Additionally, the trifluoromethyl groups create a lipophilic shield (π-cloud from C–F bonds), reducing susceptibility to nucleophilic attack and enzymatic hydrolysis [1].
HFIP’s acidity (pKa ≈ 9.3) facilitates pH-dependent solubility: protonated at physiological pH for optimal membrane permeation, yet ionizable in acidic organelles for targeted release. Fluorine atoms also engage in weak hydrogen-bonding interactions (C–F⋯H–N) with serum albumin, minimizing unspecific distribution [6] [8]. In vitro studies show HFIP-containing drugs exhibit 3-fold higher metabolic stability in hepatocyte assays compared to hydroxyl-only analogs [2].
The fluorous effect—self-segregation driven by fluorine’s low polarizability—enhances bioavailability by promoting passive diffusion through lipid bilayers. This property is quantified by 19F-NMR studies, revealing HFIP derivatives’ preferential partitioning into hydrophobic cellular compartments [8].
The 3-fluoro-4-iodoaryl motif is engineered for directional halogen bonding with biomolecular targets. Iodine’s large atomic radius and low electronegativity create a σ-hole—a region of positive electrostatic potential—that accepts electrons from Lewis bases (e.g., carbonyl oxygens, histidine imidazoles) [5]. This interaction confers sub-μM affinity in kinase inhibitors, as validated by X-ray crystallography showing I⋯O=C bonds (distance: 2.9–3.3 Å) [4].
Ortho-fluorine synergizes with iodine by:
HFIP solvent systems enable regioselective aryl functionalization. In HFIP, free anilines undergo para-selective C–H amination with azodicarboxylates (>90% yield) due to HFIP’s ability to form hydrogen-bond networks that orient electrophiles [4]. Similarly, iodination of 3-fluorophenyl-HFIP occurs exclusively ortho to fluorine, driven by HFIP’s Brønsted acidity activating the aryl ring [3] [6].
Table 3: Halogen Bonding Parameters in Protein-Ligand Complexes
Target Protein | I⋯Acceptor Distance (Å) | Bond Angle (°) | Binding Energy Contribution (kcal/mol) |
---|---|---|---|
Tyrosine kinase | 3.1 | 165 | −2.8 |
DNA polymerase β | 3.3 | 158 | −1.9 |
Farnesoid X receptor | 2.9 | 172 | −3.5 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1